

"N-(4-Bromophenyl)picolinamide" chemical properties and structure

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Compound of Interest

Compound Name: **N-(4-Bromophenyl)picolinamide**

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An In-depth Technical Guide to **N-(4-Bromophenyl)picolinamide**: Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **N-(4-Bromophenyl)picolinamide** (CAS No. 14547-73-0), a pivotal chemical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. This document delves into the compound's core chemical properties, structural features, spectroscopic profile, and established synthesis protocols. Special emphasis is placed on its role as a bidentate chelating ligand, a property that underpins its growing importance in the development of novel transition metal-based therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Introduction

N-(4-Bromophenyl)picolinamide is a member of the picolinamide class of compounds, characterized by a pyridine-2-carboxamide core. The amide bond, a fundamental linkage in approximately 25% of all pharmaceutical drugs, lends this scaffold significant biological relevance. The structure incorporates a pyridine ring, a common motif in medicinal chemistry, and a 4-bromophenyl group, which provides a reactive handle for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions.

Its utility extends beyond that of a simple synthetic building block. The specific arrangement of the pyridine nitrogen and the amide group allows **N-(4-Bromophenyl)picolinamide** to function as an effective bidentate ligand, capable of coordinating with metal centers to form stable chelate complexes. This characteristic is being actively explored in the design of next-generation anticancer agents, positioning this molecule at the forefront of modern therapeutic research.^[1]

Chemical Structure and Elucidation

Molecular Identity

The unambiguous identification of **N-(4-Bromophenyl)picolinamide** is established by its fundamental chemical identifiers.

- IUPAC Name: N-(4-bromophenyl)pyridine-2-carboxamide
- Synonyms: 4'-Bromopicolinanilide, N-(4-bromophenyl)-2-pyridinecarboxamide^[2]
- CAS Number: 14547-73-0^{[2][3]}
- Molecular Formula: C₁₂H₉BrN₂O^{[2][3]}
- SMILES: O=C(NC1=CC=C(Br)C=C1)C2=NC=CC=C2
- InChI Key: RAJKUZRIZUSGKU-UHFFFAOYSA-N

Spectroscopic Profile

The structural confirmation of **N-(4-Bromophenyl)picolinamide** relies on a combination of spectroscopic techniques. While a complete set of published spectra for the free ligand is not consistently available, its profile can be confidently predicted based on foundational principles and data from closely related analogs.^{[4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra are critical for confirming the molecular framework. The predicted shifts (in CDCl₃) are detailed below. A key diagnostic feature upon chelation to a metal like palladium is the deprotonation of the amide, leading to the disappearance of the N-H signal in the ¹H NMR spectrum.^[6]

1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Amide Proton	~9.9 - 10.1	Broad Singlet	-NH-
Pyridine H6	~8.6	Doublet	Proton ortho to pyridine N
Pyridine H3	~8.3	Doublet	Proton ortho to carbonyl
Pyridine H5	~7.9	Triplet of Doublets	Proton meta to N, para to CO
Phenyl H2', H6'	~7.7	Doublet	Protons ortho to -NH-
Pyridine H4	~7.5	Triplet	Proton meta to N and CO
Phenyl H3', H5'	~7.5	Doublet	Protons ortho to -Br

13C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Carbonyl	~162.0	C=O
Pyridine C2	~150.0	C-C=O
Pyridine C6	~148.0	C-H (ortho to N)
Phenyl C1'	~137.0	C-NH
Pyridine C4	~137.7	C-H
Phenyl C3', C5'	~132.2	C-H (ortho to Br)
Pyridine C5	~126.5	C-H
Phenyl C2', C6'	~121.5	C-H (ortho to NH)
Pyridine C3	~122.5	C-H
Phenyl C4'	~117.0	C-Br

Infrared (IR) Spectroscopy The FT-IR spectrum provides confirmation of key functional groups. The N-H stretching frequency for the free ligand has been identified at 3321 cm^{-1} .^[6]

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch	3321	Medium-Strong
Aromatic C-H Stretch	3100 - 3000	Medium
Amide I (C=O Stretch)	1680 - 1660	Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
Amide II (N-H Bend)	1550 - 1510	Strong
C-N Stretch	1300 - 1200	Medium
C-Br Stretch	600 - 500	Medium-Strong

Mass Spectrometry (MS) The calculated molecular weight serves as the basis for mass spectrometric analysis.

- Molecular Weight: 277.12 g/mol ^[2]
- Monoisotopic Mass: 275.9902 Da

Expected fragmentation patterns in electron ionization (EI-MS) would involve cleavage of the amide bond and loss of the bromine atom, providing further structural verification.

Crystallography and Molecular Conformation

While a single-crystal X-ray structure for the free **N-(4-Bromophenyl)picolinamide** ligand is not currently available in the cited literature, its conformational properties and coordination behavior are well-documented through structural analysis of its metal complexes and close analogs.

The crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium(II) provides definitive insight into the ligand's chelating nature.^{[1][6]} In this complex, the ligand binds to the palladium(II) center in a bidentate fashion through the pyridine nitrogen and the deprotonated

amido nitrogen. This N,N-coordination forms a stable five-membered chelate ring, resulting in a distorted square-planar geometry around the metal center.[\[1\]](#) This experimentally verified coordination mode is the cornerstone of its application in medicinal inorganic chemistry.

Further conformational insight can be gleaned from the crystal structure of the analog N-(4-Bromophenyl)pyrazine-2-carboxamide.[\[7\]](#)[\[8\]](#) This molecule is nearly planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond between the amide proton and the adjacent pyrazine nitrogen.[\[7\]](#)[\[8\]](#)[\[9\]](#) This suggests that **N-(4-Bromophenyl)picolinamide** likely adopts a similar planar conformation, which is a prerequisite for effective bidentate chelation.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These data are essential for designing experimental conditions, including reaction solvent selection, purification methods, and appropriate storage.

Property	Value	Source(s)
CAS Number	14547-73-0	[2] [3]
Molecular Formula	C ₁₂ H ₉ BrN ₂ O	[2] [3]
Molecular Weight	277.12 g/mol	[2]
Appearance	White to off-white solid (typical)	Inferred
Melting Point	Not available. Analogs melt in the 90-110 °C range. [4] [10]	-
Boiling Point	311 °C (Predicted)	[3]
Density	1.559 g/cm ³ (Predicted)	[3]
pKa	11.03 ± 0.70 (Predicted)	[3]
Storage	Sealed in a dry place, room temperature	[2]

Synthesis and Purification

Reaction Rationale and Mechanism

The most common and reliable synthesis of **N-(4-Bromophenyl)picolinamide** is a standard nucleophilic acyl substitution. The methodology involves two key steps:

- Activation of the Carboxylic Acid: Picolinic acid is converted into a more reactive acyl chloride derivative. This is achieved using an activating agent such as oxalyl chloride or thionyl chloride. The mechanism involves the formation of a highly electrophilic intermediate that is readily attacked by a nucleophile.
- Amide Bond Formation: The activated picolinoyl chloride is then reacted with the primary amine, 4-bromoaniline. The lone pair of the amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond. A tertiary amine base, such as triethylamine, is crucial in this step to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

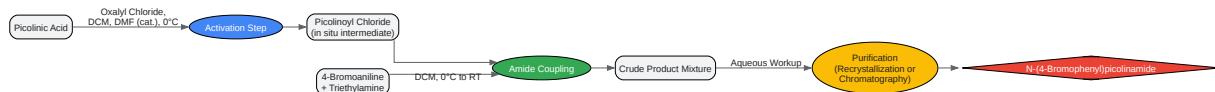
- Picolinic acid (1.0 equiv)
- Oxalyl chloride (2.0 equiv) or Thionyl chloride (1.5 equiv)
- 4-Bromoaniline (1.0 equiv)
- Triethylamine (TEA) (1.5 equiv)
- Anhydrous Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

- **Flask Preparation:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add picolinic acid (1.0 equiv).
- **Solvent Addition:** Add anhydrous DCM to the flask to create a stirrable suspension.
- **Activation:** Cool the flask to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (2.0 equiv) dropwise to the stirred suspension.
 - **Causality Note:** DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. The reaction is performed at 0 °C to control the exothermic reaction and prevent side product formation.
- **Reaction Monitoring:** Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours until gas evolution (CO₂, CO, HCl) ceases and a clear solution of picolinoyl chloride is formed.
- **Amine Addition:** In a separate flask, dissolve 4-bromoaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
- **Coupling Reaction:** Cool the picolinoyl chloride solution back to 0 °C. Add the 4-bromoaniline/TEA solution dropwise via an addition funnel over 20-30 minutes.
 - **Causality Note:** TEA is a non-nucleophilic base that scavenges the HCl produced during the amide formation, preventing the protonation of the 4-bromoaniline nucleophile and driving the equilibrium towards the product.
- **Completion:** After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Purification:**
 - Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
 - Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **N-(4-Bromophenyl)picolinamide**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **N-(4-Bromophenyl)picolinamide**.

Applications in Research and Development Intermediate for Advanced Organic Synthesis

The 4-bromophenyl moiety serves as a versatile synthetic handle. The carbon-bromine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse functional groups (aryl, alkyl, alkynyl, amino moieties), enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.[11]

Medicinal Chemistry and Drug Development

The primary application of **N-(4-Bromophenyl)picolinamide** in modern research is as a ligand for creating metal-based therapeutics. As demonstrated by the synthesis of its palladium(II)

complex, the molecule's bidentate chelating ability is a key feature.^[1] Transition metal complexes, particularly those of palladium and platinum, are of significant interest as anticancer agents due to their unique mechanisms of action, which often differ from purely organic drugs. ^[1] The N,N-coordination pocket of the deprotonated picolinamide ligand creates a stable, neutral complex with Pd(II), a feature that can enhance cellular uptake and bioavailability. Picolinamide derivatives are also being investigated as PET radioligands for imaging receptors in the brain, highlighting the scaffold's neurological relevance.^[12]

Materials Science

The rigid, aromatic, and heterocyclic nature of **N-(4-Bromophenyl)picolinamide** makes it a candidate for applications in materials science. It can serve as a building block for constructing organic semiconductors, conductive polymers, or materials with unique optical properties, where the defined electronic structure and potential for intermolecular π - π stacking are advantageous.

Bidentate Chelation Mechanism

The diagram below illustrates the fundamental coordination mode of **N-(4-Bromophenyl)picolinamide** with a generic divalent metal center (M^{2+}), such as Palladium(II), as confirmed by X-ray crystallography.^[1]

Caption: Bidentate chelation forming a five-membered ring.

Safety and Handling

N-(4-Bromophenyl)picolinamide is classified as a hazardous substance and requires careful handling.

- Signal Word: Warning
- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

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